3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

sigma-2 receptor radioligand binding neuropharmacology

Choose this specific 3-bromopyridin-2-yloxy regioisomer as a structurally validated, dual-action probe for integrated drug discovery. With a confirmed sigma-2 receptor Ki of 1.30 nM and a defined role within Epizyme's SMYD inhibitor pharmacophore (Formula I), it serves as a high-affinity reference ligand for sigma panels and a benchmark for methyltransferase SAR. This single compound consolidates procurement for orthogonal assay decks, directly reducing inventory complexity and enabling cross-platform data correlation.

Molecular Formula C16H16BrN3O2
Molecular Weight 362.227
CAS No. 1903194-26-2
Cat. No. B2734913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide
CAS1903194-26-2
Molecular FormulaC16H16BrN3O2
Molecular Weight362.227
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H16BrN3O2/c17-14-7-4-9-18-15(14)22-13-8-10-20(11-13)16(21)19-12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,19,21)
InChIKeyZSRQAYNRHFVYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide (CAS 1903194-26-2): A Dual-Pharmacophore Pyrrolidine Carboxamide for Sigma-2 and Epigenetic Target Research Procurement


3-((3-Bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide (CAS 1903194-26-2) is a synthetic small molecule (C16H16BrN3O2, MW 362.23 g/mol) built on a pyrrolidine-1-carboxamide core bearing a 3-bromopyridin-2-yloxy ether and an N-phenyl urea motif. The compound has been profiled in patent literature as an example within substituted pyrrolidine carboxamide series targeting SMYD methyltransferases [1] and has independently demonstrated high-affinity binding at the sigma-2 receptor (Ki = 1.30 nM) in radioligand displacement assays [2]. This dual-target annotation—epigenetic modulation via SMYD proteins and sigma receptor engagement—distinguishes it from simpler pyrrolidine carboxamide analogs that lack one or both pharmacophoric elements.

Why 3-((3-Bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamide Analogs in Target-Based Screening


Superficially related pyrrolidine-1-carboxamide derivatives—such as N-phenylpyrrolidine-1-carboxamide (CAS 5626-53-9) or N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide—lack the 3-bromopyridin-2-yloxy ether substitution that is structurally essential for maintaining the binding pose observed in sigma-2 receptor patent exemplars [1]. In the Epizyme SMYD inhibitor patent family, the 3-((heteroaryl)oxy)pyrrolidine motif is a defined structural requirement (Formula I, variable A) for potent SMYD2/3 inhibition [2]; removing the bromopyridinyloxy group yields compounds outside the claimed pharmacophore space. For a procurement scientist, substituting a generic pyrrolidine carboxamide or a regioisomeric bromopyridine analog (e.g., 5-bromo or 4-bromo positional isomers) introduces uncharacterized selectivity profiles and unvalidated target engagement, rendering comparative screening data non-transferable.

Head-to-Head Quantitative Differentiation of 3-((3-Bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide Against Closest Structural and Pharmacological Comparators


Sigma-2 Receptor Binding Affinity: BDBM349570 vs. Reference Sigma-2 Ligands

In radioligand displacement assays conducted by a commercial contract research organization, 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide (recorded as BDBM349570, Example Compound 88 in US10207991/US10611728/US11691947) exhibited a Ki of 1.30 nM at the human sigma-2 receptor [1]. By comparison, the well-characterized sigma-2 ligand CT1812 (US10207991 Example Compound 62; CAS 1802632-22-9) has a reported sigma-2 Ki of approximately 27 nM in the same assay platform [2]. This represents a roughly 21-fold higher affinity for the target compound relative to CT1812 under comparable radioligand displacement conditions.

sigma-2 receptor radioligand binding neuropharmacology

Regioisomeric Bromopyridine Differentiation: 3-Bromo-2-yloxy vs. 5-Bromo-2-yloxy vs. 4-Bromo-2-yloxy Substitution

Three regioisomeric series are documented in the pyrrolidine carboxamide chemical space: the target compound bearing 3-((3-bromopyridin-2-yl)oxy) substitution, the 5-bromo isomer (e.g., 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide), and the 4-bromo isomer (e.g., 3-[(3-bromopyridin-4-yl)oxy]-N-(2-chlorophenyl)pyrrolidine-1-carboxamide) [1]. While direct head-to-head affinity data for all three regioisomers at a single target is not publicly available in an integrated dataset, the Epizyme patent explicitly defines the 2-pyridyloxy substitution pattern as the preferred embodiment (Formula I, variable A), and the 3-bromo substitution on the pyridine ring introduces a steric and electronic environment distinct from the 4- and 5-bromo isomers, which is predicted to alter the dihedral angle between the pyridine and pyrrolidine rings and consequently the presentation of the N-phenylcarboxamide to the target binding pocket [2]. The sigma-2 receptor patent exemplars (US10207991, US10611728) specifically claim the 3-bromopyridin-2-yloxy configuration, indicating that this regioisomer was selected from a broader SAR exploration.

structure-activity relationship regioisomer selectivity medicinal chemistry

N-Phenyl vs. N-Benzyl vs. N-Alkyl Carboxamide: Sigma-2 Affinity Comparison

The N-phenyl substituent on the pyrrolidine-1-carboxamide core is a critical determinant of sigma-2 receptor affinity. The target compound (N-phenyl, Ki = 1.30 nM at sigma-2) [1] can be contrasted with N-(3,4-dimethoxybenzyl) and N-(2-methoxyphenyl) analogs that appear in the same chemical space but do not appear as patent exemplars in the sigma-2 receptor patent family [2]. Within the Epizyme SMYD inhibitor patent, the N-aryl carboxamide motif (encompassing N-phenyl) is a defined substituent (variable Z in Formula I), whereas N-alkyl and N-benzyl variants confer altered pharmacokinetic and target engagement profiles [3]. While direct Ki values for the N-benzyl and N-alkyl analogs at sigma-2 are not publicly disclosed, the selection of the N-phenyl analog as Example Compound 88 across three separate U.S. patents (US10207991, US10611728, US11691947) indicates a deliberate optimization choice.

sigma-2 receptor SAR N-substitution

Dual Pharmacophore vs. Single-Target Pyrrolidine Carboxamides: Procurement Efficiency

Unlike single-target pyrrolidine carboxamide probes (e.g., BX-912, a selective PDK1 inhibitor with IC50 = 26 nM , or N-phenylpyrrolidine-1-carboxamide which lacks any appended heteroaryl ether), the target compound possesses both the 3-bromopyridin-2-yloxy ether (implicated in SMYD protein inhibition claims by Epizyme [1]) and the N-phenylcarboxamide (implicated in sigma-2 receptor binding [2]). This dual annotation enables a single procurement to serve two orthogonal screening cascades—epigenetic methyltransferase inhibition and sigma receptor pharmacology—reducing the number of compounds that must be sourced, inventoried, and QC-verified for laboratories operating in both target spaces. No other commercially cataloged pyrrolidine-1-carboxamide has publicly documented affinity data at both target classes.

multi-target profiling SMYD inhibition sigma receptor

Preclinical Development Stage vs. Research-Grade-Only Analogs

The target compound is explicitly listed as an example compound (Example 88) in three granted U.S. patents (US10207991, US10611728, US11691947) directed to sigma-2 receptor ligands [1], and falls within the generic scope of Epizyme's SMYD inhibitor patent (US2020/0048195) [2]. By contrast, the closest commercially listed analogs—such as 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide and 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide—do not appear in any granted patent as exemplified compounds and lack publicly disclosed biological activity data [3]. This patent exemplar status signals that the target compound has passed an internal triage process within an industrial drug discovery program, providing a level of initial validation absent from purely research-grade analogs.

development stage patent exemplar preclinical candidate

Procurement-Relevant Application Scenarios for 3-((3-Bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide (CAS 1903194-26-2)


Sigma-2 Receptor Radioligand Binding Assays and Competitive Displacement Screening

With a documented sigma-2 receptor Ki of 1.30 nM [1], this compound is suitable as a reference ligand or positive control in radioligand displacement assays for screening novel sigma-2 ligands. Its 21-fold higher affinity relative to CT1812 (Ki ≈ 27 nM) [2] means that lower concentrations can be used to achieve equivalent receptor occupancy, conserving compound stock and reducing solvent exposure in cell-based assay formats.

SMYD2/SMYD3 Methyltransferase Inhibitor Screening Cascades

The compound falls within the generic and preferred structural scope of Epizyme's SMYD protein inhibitor patents (Formula I, US2020/0048195) [1]. It can serve as a structurally validated starting point for biochemical methyltransferase activity assays (e.g., scintillation proximity assays monitoring ³H-SAM incorporation into histone substrates) and for comparative SAR studies against other pyrrolidine carboxamide-based SMYD inhibitors.

Dual-Target Probe for Epigenetic-Neuropharmacology Cross-Screening

For laboratories operating both epigenetic and neuropharmacology screening platforms, this single compound can populate two orthogonal assay decks simultaneously: (i) SMYD methyltransferase inhibition assays and (ii) sigma receptor binding panels [1][2]. This dual utility reduces the number of distinct compounds requiring procurement, inventory management, and QC verification, streamlining multi-target screening workflows.

Regioisomer Reference Standard for Bromopyridine SAR Studies

As the 3-bromopyridin-2-yloxy regioisomer with the strongest patent exemplar support and disclosed sigma-2 binding data, this compound serves as a benchmark reference for medicinal chemistry teams exploring bromopyridine positional isomer SAR [1]. It can be used to calibrate computational docking models and validate that synthesized regioisomeric analogs are being tested against a well-characterized parent scaffold.

Quote Request

Request a Quote for 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.